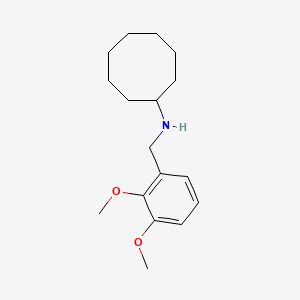
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a pyrimidine derivative that has been found to exhibit anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is not fully understood. However, it is believed that 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine exerts its effects by interacting with various cellular targets. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that it is relatively easy to synthesize. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research. However, one of the limitations of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. One potential direction is to investigate the mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in greater detail. This could involve the use of molecular modeling and other computational techniques to identify potential targets of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. Another potential direction is to explore the use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in combination with other drugs to enhance its therapeutic potential. Additionally, further research could be conducted to investigate the potential use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine involves the reaction between 4-bromoacetophenone and hydrazine hydrate in the presence of sodium acetate and acetic acid. The resulting product is then reacted with phenyl isocyanate to yield 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is relatively simple and can be achieved through a one-pot reaction.
Applications De Recherche Scientifique
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses.
Propriétés
IUPAC Name |
[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c17-13-8-6-12(7-9-13)15-10-14(19-16(20-15)21-18)11-4-2-1-3-5-11/h1-10H,18H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJDFZRPAYGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Bromophenyl)-2-hydrazino-6-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)

![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)


![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)



